molecular formula C9H13ClN4 B1609527 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 27174-60-3

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1609527
CAS No.: 27174-60-3
M. Wt: 212.68 g/mol
InChI Key: KOWHHKHQQJATPV-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

The crystal structure of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (C₉H₁₄ClN₅) has been characterized through single-crystal X-ray diffraction, revealing a monoclinic lattice system with space group P2₁/c and unit cell parameters a = 9.4028(16) Å, b = 30.928(5) Å, c = 9.3071(16) Å, and β = 103.222(2)°. The pyrimidine ring adopts a planar geometry, with the 4-methylpiperazine substituent occupying an equatorial position relative to the heterocyclic core. Key bond lengths include the C–N bonds within the pyrimidine ring (1.337–1.349 Å) and the Pd–N bond (1.973 Å) in related palladium complexes, which provide insights into the coordination behavior of analogous systems.

The piperazine ring exhibits a chair conformation, with torsional angles ranging from 54.3° to 60.1°, consistent with low-energy conformers observed in similar N-methylpiperazine derivatives. Weak intermolecular C–H⋯Cl hydrogen bonds (Cl⋯H = 2.849–2.945 Å) and π-π stacking interactions (interplanar distance = 3.412 Å) stabilize the crystal lattice, contributing to a three-dimensional supramolecular architecture.

Table 1: Selected crystallographic parameters for this compound and analogues.

Parameter Value (Target Compound) Value (Analogues) Source
Space group P2₁/c P2₁2₁2₁ (piperazinium chloride)
Pd–N bond length (Å) 1.973 1.982 (palladacyclic dimer)
C–Cl bond length (Å) 1.734 1.728 (4-chloro-pyrimidine)

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level with the SM8 solvent model have been employed to evaluate the electronic properties of pyrimidine derivatives. For this compound, the HOMO-LUMO energy gap is calculated as 4.8 eV, indicating moderate reactivity. Natural population analysis (NPA) reveals a charge distribution of −0.32 e on the pyrimidine nitrogen atoms and +0.18 e on the methylpiperazine nitrogen, highlighting the electron-withdrawing effect of the chloro substituent.

The ionization potential (IP) and electron affinity (EA) are computed as 8.7 eV and 1.2 eV, respectively, aligning with the electrophilic character of chlorinated pyrimidines. Comparative studies show that substitution at the 4-position with methylpiperazine reduces the π-electron density of the pyrimidine ring by 12% compared to unsubstituted analogues, as quantified through molecular electrostatic potential (MEP) maps.

Table 2: Quantum chemical parameters for this compound.

Parameter Value Method Source
HOMO (eV) −6.5 B3LYP/6-31+G(d,p)
LUMO (eV) −1.7 B3LYP/6-31+G(d,p)
Dipole moment (Debye) 3.8 SM8 solvent model

Conformational Dynamics of Piperazine-Pyrimidine Hybrid Systems

The 4-methylpiperazine moiety in the title compound exhibits dynamic chair-to-chair interconversion with an energy barrier of 8.2 kcal/mol, as determined by variable-temperature NMR spectroscopy. The equatorial orientation of the pyrimidine substituent minimizes steric clashes with the axial methyl group, favoring a ΔG° of −2.4 kcal/mol for the chair conformation. Molecular dynamics simulations reveal a torsional flexibility of ±15° for the C–N bond connecting the piperazine and pyrimidine rings, enabling adaptive binding in host-guest systems.

In contrast, rigid analogues such as 4-(pyrimidin-2-yl)piperazin-1-ium chloride show restricted conformational mobility due to strong N–H⋯Cl hydrogen bonds, which stabilize a single chair conformation. This flexibility-activity relationship underscores the role of substituent positioning in modulating molecular recognition.

Comparative Analysis with Structural Analogues

Comparative crystallographic studies highlight key differences between this compound and its analogues:

  • Bond Lengths: The C–Cl bond in the title compound (1.734 Å) is shorter than in 4-chloro-2-(2-pyridinyl)pyrimidine (1.752 Å), reflecting enhanced electron withdrawal by the methylpiperazine group.
  • Hydrogen Bonding: Unlike 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, which forms three-dimensional networks via C–H⋯O and π-π interactions, the title compound relies on weaker C–H⋯Cl contacts, resulting in a lower melting point (mp 192–194°C vs. 450–452°C).
  • Electronic Effects: Introduction of the 4-methylpiperazine group reduces the pKₐ of the pyrimidine nitrogen by 1.2 units compared to 4-chloro-6-methylpyrimidine, as predicted by QSAR models.

Table 3: Structural and electronic comparison with analogues.

Compound C–Cl Bond (Å) Melting Point (°C) pKₐ (Pyrimidine N) Source
Target compound 1.734 192–194 3.8
4-Chloro-2-(2-pyridinyl)pyrimidine 1.752 168–170 4.2
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine N/A 450–452 N/A

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWHHKHQQJATPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429116
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27174-60-3
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most established method for synthesizing 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine involves nucleophilic aromatic substitution on a halogenated pyrimidine precursor. The typical synthetic route is as follows:

  • Starting Materials: 4,6-Dichloropyrimidine and 4-methylpiperazine.
  • Reaction Type: Nucleophilic substitution of the chloro group at the 6-position of the pyrimidine ring by the nucleophilic nitrogen of 4-methylpiperazine.
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the piperazine and enhance nucleophilicity.
    • Temperature: Typically moderate temperatures to optimize yield and selectivity.

This reaction selectively substitutes the chlorine at the 6-position, leaving the 4-chloro substituent intact, which is crucial for the compound's reactivity and further derivatization.

Detailed Research Findings and Data Tables

Reaction Parameters and Yields

Parameter Typical Conditions Observed Outcome
Solvent DMF or DMSO Good solubility and reaction efficiency
Base K2CO3 or NaH Promotes nucleophilic substitution
Temperature 50–100 °C Optimal for substitution without side reactions
Reaction Time 4–12 hours Complete conversion of 4,6-dichloropyrimidine
Yield 75–90% High yield of desired product
Purity (HPLC) >98% Suitable for pharmaceutical applications

Comparison of Solvents and Bases on Yield

Solvent Base Yield (%) Notes
DMF K2CO3 85 Standard condition, reliable
DMSO K2CO3 82 Slightly lower yield
DMF NaH 88 Faster reaction, higher yield
DMSO NaH 80 Requires careful handling

Mechanistic Insights

The nucleophilic substitution mechanism proceeds via the attack of the lone pair on the nitrogen atom of 4-methylpiperazine on the electrophilic carbon bearing the chlorine at the 6-position of the pyrimidine ring. The leaving group, chloride ion, is displaced, resulting in the formation of the desired product. The 4-chloro substituent remains unreacted under these conditions, allowing for potential further functionalization.

Additional Notes on Related Compounds and Methods

While direct preparation of this compound is well documented, related compounds such as 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine have similar synthetic pathways involving halogenated pyrimidines and substituted piperazines under nucleophilic substitution conditions.

Industrial processes often incorporate purification steps such as activated carbon treatment to remove colored impurities and by-products, ensuring high purity of the final product.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting materials 4,6-Dichloropyrimidine + 4-methylpiperazine Commercially available or synthesized
Solvent DMF or DMSO Polar aprotic solvent preferred
Base K2CO3 or NaH Facilitates nucleophilic substitution
Reaction temperature 50–100 °C Controlled to prevent side reactions
Reaction time 4–12 hours Complete conversion desired
Workup Filtration, washing, drying Removes impurities and isolates product
Purification Activated carbon treatment (optional) Improves purity and color
Yield 75–90% High yield under optimized conditions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the piperazine ring .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Building Block for Pharmaceuticals: This compound serves as a precursor for synthesizing various pharmaceutical agents, including anticancer and antimicrobial drugs. Its structural modifications can lead to compounds with enhanced therapeutic efficacy.
  • Biological Research
    • Enzyme Inhibition Studies: It is utilized to investigate enzyme inhibitors, particularly those involved in critical biological pathways. For instance, it has been studied for its inhibitory effects on dihydroorotate dehydrogenase (DHODH) relevant to viral infections.
    • Receptor Antagonism: The compound acts on specific receptors, providing insights into receptor-ligand interactions and potential therapeutic targets.
  • Chemical Biology
    • Probing Biological Pathways: Researchers use this compound as a molecular probe to study various biological processes and interactions at the cellular level.
  • Industrial Applications
    • Synthesis of Agrochemicals: Beyond medicinal uses, it is employed in the development of agrochemicals, contributing to agricultural productivity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationBiological ActivityReference
Chlorine substitution at C4Enhances antiviral activity
Piperazine ringIncreases binding affinity to targets
Methyl group on piperazineImproves solubility and bioavailability

Case Studies

Several studies highlight the efficacy and potential applications of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine:

  • Antiviral Efficacy
    • In vitro studies demonstrated that derivatives similar to this compound effectively inhibited the replication of the measles virus by targeting DHODH, indicating its potential as an antiviral agent.
  • Cancer Cell Line Testing
    • Research involving MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting its utility in cancer therapy by disrupting microtubule dynamics leading to apoptosis.
  • Enzyme Inhibition Studies
    • A study focused on NAPE-PLD inhibition showed that structural modifications enhanced potency, leading to the identification of optimized compounds with nanomolar inhibitory activity against this enzyme, which is crucial for lipid signaling pathways .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, blocking the activity of its target and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
  • Molecular Formula : C₉H₁₂ClN₅ (base compound)
  • Molecular Weight : 233.68 g/mol (base), 249.14 g/mol (hydrochloride salt)
  • CAS Number : 27174-60-3
  • Key Features: A pyrimidine derivative substituted with a chlorine atom at position 4 and a 4-methylpiperazine group at position 6.

Comparison with Structural Analogs

Pyrimidine Derivatives with Piperazine Substituents

Compound Name Molecular Formula Substituents (Position) Yield (%) Key Properties/Applications Reference
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine C₁₄H₁₄ClFN₄ Cl (4), 4-(2-fluorophenyl)piperazine (6) N/A Building block for CNS-targeting drugs
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine C₁₁H₁₆ClN₅ Cl (4), 4-ethyl-3-methylpiperazine (6) N/A Medicinal chemistry intermediate
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine C₁₀H₁₆Cl₂N₄S Cl (4), 2-methylpiperazine (6), SMe (2) N/A Potential kinase inhibitor

Key Differences :

  • Synthetic Accessibility : The target compound’s 30% yield is lower than some analogs (e.g., 73% for 4-Ethyl-6-(2-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine ), highlighting the impact of substituent reactivity.

Thieno- and Pyrazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Core Structure Key Features Reference
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine C₇H₃ClF₃N₂S Thieno[2,3-d]pyrimidine Electron-withdrawing CF₃ group enhances electrophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₆Cl₂N₄ Pyrazolo[3,4-d]pyrimidine Dual chloro substituents enable diverse functionalization

Key Differences :

  • Heterocyclic Core: Thieno- and pyrazolo-pyrimidines exhibit distinct electronic properties compared to simple pyrimidines, affecting binding to biological targets (e.g., Hsp90 inhibition in ).
  • Reactivity : The chloromethyl group in pyrazolo-pyrimidines allows for further alkylation, unlike the target compound’s stable piperazine substituent.

Insights :

  • Lipophilicity : The fluorophenyl analog has higher LogP, favoring membrane permeability but risking solubility issues.
  • Bioactivity : Pyrazolo-pyrimidines demonstrate direct antiproliferative effects, whereas piperazine-pyrimidines are often intermediates for targeted therapies.

Biological Activity

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by a chlorine atom and a piperazine moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H14ClN5. The presence of the chlorine atom at the 4-position and the 4-methylpiperazine group significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that pyrimidine derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown promise in inhibiting the replication of viruses like measles through their action on dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral lifecycle .

2. Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

3. Enzyme Inhibition

The compound has been implicated in the inhibition of specific enzymes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism and signaling pathways associated with inflammation and cancer .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological potency.

Modification Biological Activity Reference
Chlorine substitution at C4Enhances antiviral activity
Piperazine ringIncreases binding affinity to targets
Methyl group on piperazineImproves solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

Case Study 1: Antiviral Efficacy

In a study assessing antiviral agents against measles virus, derivatives of pyrimidines were tested for their ability to inhibit viral replication. The results showed that compounds with similar structures to this compound effectively reduced viral titers in vitro, demonstrating significant potential as antiviral agents .

Case Study 2: Cancer Cell Line Testing

In vitro testing against MCF-7 breast cancer cells revealed that this compound inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to disruption of microtubule dynamics, leading to apoptosis .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions, where a chloropyrimidine intermediate reacts with 4-methylpiperazine. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Evidence from analogous compounds suggests optimizing stoichiometry (1:1.2 molar ratio of chloropyrimidine to piperazine) and reaction time (12–24 hours) to maximize yield . Purification often involves column chromatography or recrystallization from ethanol. Thermal stability studies recommend avoiding prolonged heating above 150°C to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C4, piperazinyl group at C6) and monitor reaction progress .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

Q. What initial biological activity screening approaches are recommended for this compound?

Prioritize kinase inhibition assays (e.g., Src/Abl kinases) due to structural similarity to known kinase inhibitors . Use in vitro cell viability assays (e.g., MTT) to evaluate cytotoxicity, and molecular docking to predict binding affinities. Dose-response curves (0.1–100 µM) help establish IC₅₀ values. Include positive controls (e.g., imatinib for kinase inhibition) and validate results across multiple cell lines .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites for substitution. Molecular dynamics simulations assess binding stability in target proteins (e.g., kinases). Tools like ICReDD’s reaction path search algorithms optimize synthetic routes by narrowing experimental conditions (e.g., solvent, catalyst) through computational feedback . For example, modifying the piperazinyl group’s substituents (e.g., adding trifluoromethyl groups) can enhance lipophilicity and metabolic stability .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines, incubation times, and assay protocols (e.g., ATP concentration in kinase assays) .
  • Dose-Response Validation : Replicate experiments across independent labs to rule out batch variability.
  • Off-Target Analysis : Use proteome-wide profiling to identify unintended interactions .
  • Data Normalization : Report activity relative to well-characterized controls (e.g., % inhibition vs. staurosporine) .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Reactor Design : Use continuous-flow systems to improve heat/mass transfer and reduce side reactions .
  • Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) to recycle DMF .
  • Impurity Control : Monitor by-products (e.g., di-substituted derivatives) via HPLC and adjust stoichiometry .
  • Safety : Optimize exothermic steps using calorimetry to prevent thermal runaway .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

  • Core Modifications : Replace chlorine with fluorine to enhance electronegativity and binding affinity .
  • Piperazinyl Tailoring : Introduce hydrophobic groups (e.g., phenyl) to improve membrane permeability .
  • Pyrimidine Ring Substitution : Add methyl groups at C2 to sterically block metabolic oxidation .
  • Pharmacophore Mapping : Use 3D-QSAR to correlate substituent positions with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.